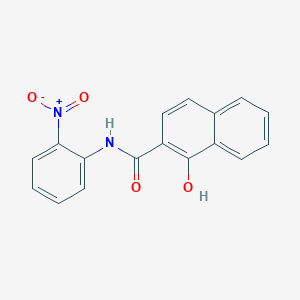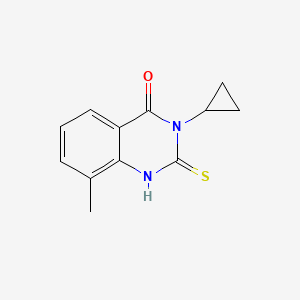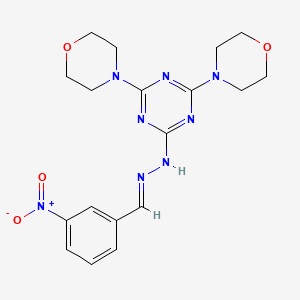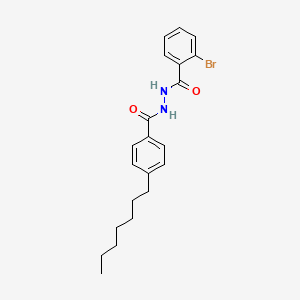![molecular formula C16H14BrN5O B11708908 N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide est un composé organique complexe appartenant à la classe des dérivés du benzotriazole. Les dérivés du benzotriazole sont connus pour leurs applications diverses en chimie médicinale, en science des matériaux et dans les procédés industriels en raison de leurs propriétés chimiques uniques .
Méthodes De Préparation
La synthèse de la N’-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide implique généralement la réaction de la 4-bromobenzohydrazide avec un dérivé du benzotriazole dans des conditions spécifiques. La réaction est généralement effectuée en présence d'une base telle que le carbonate de potassium et d'un solvant tel que le diméthylformamide (DMF). Le mélange réactionnel est chauffé pour faciliter la formation du produit souhaité .
Les méthodes de production industrielle des dérivés du benzotriazole impliquent souvent une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en continu pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
La N’-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour former les produits oxydés correspondants.
Réduction: Des réactions de réduction peuvent être effectuées à l'aide de réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: L'atome de brome dans le composé peut être substitué par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.
Applications de la recherche scientifique
La N’-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide a plusieurs applications en recherche scientifique:
Chimie: Il est utilisé comme unité de construction pour la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Biologie: Le composé a montré un potentiel dans les études biologiques, en particulier dans le développement de nouveaux médicaments en raison de sa capacité à interagir avec des cibles biologiques.
Mécanisme d'action
Le mécanisme d'action de la N’-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide implique son interaction avec des cibles moléculaires spécifiques dans les systèmes biologiques. Le groupe benzotriazole peut former des interactions de type π–π stacking et des liaisons hydrogène avec les enzymes et les récepteurs, conduisant à divers effets biologiques. Ces interactions peuvent inhiber l'activité de certaines enzymes ou perturber les processus cellulaires, contribuant aux propriétés médicinales du composé .
Applications De Recherche Scientifique
N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]-4-BROMOBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]-4-BROMOBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and proteins, modulating their activity. The hydrazide group may form covalent bonds with biological molecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Des composés similaires à la N’-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide comprennent d'autres dérivés du benzotriazole tels que:
- 1H-Benzotriazole
- 2-(1H-Benzotriazol-1-yl)acétonitrile
- N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phényl]alkyldicarboxamides
Ces composés partagent des structures chimiques et des propriétés similaires mais diffèrent par leurs groupes fonctionnels et leurs applications spécifiques. La N’-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide est unique en raison de sa combinaison spécifique d'un groupe benzotriazole et d'un groupe bromobenzohydrazide, ce qui lui confère une réactivité chimique et une activité biologique distinctes .
Propriétés
Formule moléculaire |
C16H14BrN5O |
|---|---|
Poids moléculaire |
372.22 g/mol |
Nom IUPAC |
N-[(E)-1-(benzotriazol-1-yl)propan-2-ylideneamino]-4-bromobenzamide |
InChI |
InChI=1S/C16H14BrN5O/c1-11(10-22-15-5-3-2-4-14(15)19-21-22)18-20-16(23)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,20,23)/b18-11+ |
Clé InChI |
LSDUBEVQVZCJOU-WOJGMQOQSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/CN2C3=CC=CC=C3N=N2 |
SMILES canonique |
CC(=NNC(=O)C1=CC=C(C=C1)Br)CN2C3=CC=CC=C3N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11708831.png)
![3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium](/img/structure/B11708852.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)
![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)
![4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B11708872.png)




![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)

